
9-(4-Dihydroxyborylbutyl)guanine
Übersicht
Beschreibung
9-(4-Dihydroxyborylbutyl)guanine is a boron-containing nucleoside analog that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Dihydroxyborylbutyl)guanine typically involves the condensation of 4-bromobutyl boronic acid with guanine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(4-Dihydroxyborylbutyl)guanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-(4-Dihydroxyborylbutyl)guanine can be used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it a valuable reagent in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound has potential applications in the study of nucleoside metabolism and the development of nucleoside analogs for therapeutic purposes. Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: this compound has shown promise as an antiviral and anticancer agent. Its ability to interfere with nucleoside metabolism makes it a potential candidate for the development of new drugs to treat viral infections and cancer.
Industry: In industry, this compound can be used in the development of new materials and technologies. Its boron-containing structure may offer unique properties that can be exploited in various applications, such as in the creation of advanced materials and sensors.
Wirkmechanismus
The mechanism by which 9-(4-Dihydroxyborylbutyl)guanine exerts its effects involves its interaction with biological targets, such as enzymes and receptors. The boron atom in the compound can form covalent bonds with biological molecules, leading to the inhibition of specific pathways or the activation of others. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
9-(4-Bromobutyl)guanine: A related compound with a bromine atom instead of the dihydroxyboryl group.
9-(4-Hydroxybutyl)guanine: A compound with a hydroxyl group instead of the boronic acid group.
9-(4-Methoxybutyl)guanine: A compound with a methoxy group instead of the boronic acid group.
Uniqueness: 9-(4-Dihydroxyborylbutyl)guanine is unique due to its boron-containing structure, which imparts distinct chemical and biological properties compared to its analogs. The presence of the boronic acid group allows for specific interactions with biological targets that are not possible with other similar compounds.
Eigenschaften
IUPAC Name |
4-(2-amino-6-oxo-1H-purin-9-yl)butylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN5O3/c11-9-13-7-6(8(16)14-9)12-5-15(7)4-2-1-3-10(17)18/h5,17-18H,1-4H2,(H3,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBCKBQNIDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCN1C=NC2=C1N=C(NC2=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

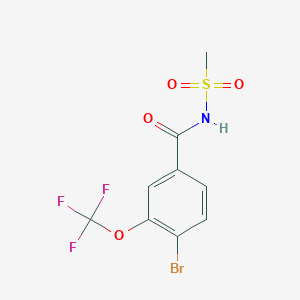
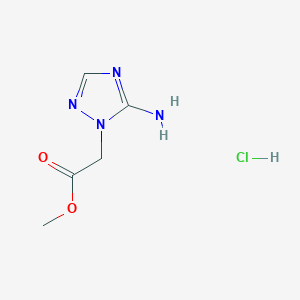
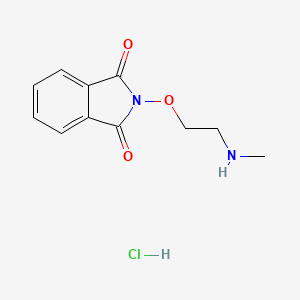


![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)
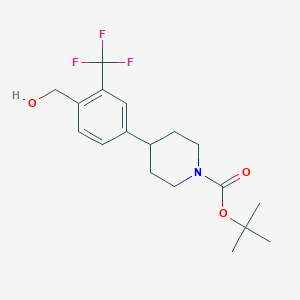
![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)


![N-[2-Methoxy-5-(1h-pyrazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B1486967.png)
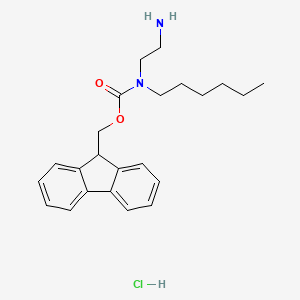
![2-(N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}2-nitrobenzenesulfonamido)acetic acid](/img/structure/B1486971.png)
